molecular formula C18H19N3O3S B587822 4-Acetyloxy Omeprazole Sulfide CAS No. 1359829-71-2

4-Acetyloxy Omeprazole Sulfide

Cat. No.: B587822
CAS No.: 1359829-71-2
M. Wt: 357.428
InChI Key: QXSBQPLPAYUFHO-UHFFFAOYSA-N
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Description

4-Acetyloxy Omeprazole Sulfide, also known as this compound, is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.428. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 4-Acetyloxy Omeprazole Sulfide is the proton pump . This pump, also known as the H+/K+ ATPase enzyme , is located on the secretory surface of gastric parietal cells . It plays a crucial role in the secretion of gastric acid, which is essential for digestion .

Mode of Action

This compound, similar to its parent compound Omeprazole, works by inhibiting the proton pump . It covalently binds to sulfhydryl groups of cysteines found on the H+/K+ ATPase enzyme . This interaction prevents the final step in gastric acid production, leading to a dose-dependent inhibition of gastric acid secretion .

Biochemical Pathways

The inhibition of the proton pump affects the gastric acid secretion pathway . By suppressing this pathway, this compound reduces the production of gastric acid, thereby decreasing the acidity of the stomach. This can help alleviate conditions associated with excess stomach acid, such as gastroesophageal reflux disease (GERD) and peptic ulcer disease .

Pharmacokinetics

Omeprazole is mainly metabolized by CYP2C19 and CYP3A4 . The polymorphism of CYP2C19 can affect the metabolism and hence the bioavailability of the drug . The drug’s absorption, distribution, metabolism, and excretion (ADME) properties can also be influenced by factors such as dosage, route of administration, and patient-specific factors .

Result of Action

The primary result of this compound’s action is the reduction of gastric acid secretion . This leads to an increase in gastric pH, alleviating symptoms associated with conditions like GERD and peptic ulcer disease . It can also promote the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the stomach can affect the drug’s solubility and absorption. Additionally, factors such as diet, concurrent medications, and genetic variations in drug-metabolizing enzymes can also impact the drug’s efficacy and stability .

Properties

IUPAC Name

[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethylpyridin-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-10-8-19-16(11(2)17(10)24-12(3)22)9-25-18-20-14-6-5-13(23-4)7-15(14)21-18/h5-8H,9H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSBQPLPAYUFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC(=O)C)C)CSC2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717999
Record name 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359829-71-2
Record name 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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